molecular formula C20H19BrN2O4S B2944991 (Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-10-5

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2944991
CAS RN: 865247-10-5
M. Wt: 463.35
InChI Key: CDWJLRBHHBHOIJ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19BrN2O4S and its molecular weight is 463.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have explored the synthesis of heterocyclic compounds, particularly thiazole and benzothiazole derivatives, due to their significant biological activities. For instance, the preparation of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates from substituted 2-aminothiazoles and 2-aminobenzothiazoles has been reported. These compounds were synthesized by reacting with ethyl 4-bromoacetoacetate, leading to the corresponding acetic acids. These studies aim to expand the library of heterocyclic compounds with potential anti-inflammatory properties (Abignente et al., 1976).

Novel Compound Synthesis and Applications

The synthesis of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrates the versatility of thiazole derivatives in creating new molecules. These compounds were synthesized from reactions involving benzothiazole and ethyl bromocyanoacetate with indole derivatives, showing good yields. The newly synthesized molecules were confirmed through various spectroscopic methods, indicating their potential for further biological and chemical studies (Nassiri & Milani, 2020).

Fluorimetric Sensors and Chemosensors

The development of fluorimetric sensors using benzothiazole-based receptors showcases the application of thiazole derivatives in chemical sensing. A study designed a chemosensor based on an internal charge transfer mechanism with the benzothiazole unit, demonstrating significant quenching in the presence of Cu2+ and Hg2+. This research highlights the potential of thiazole derivatives in environmental monitoring and analytical chemistry (Wagh et al., 2015).

Catalysis and Material Science

Thiazole derivatives have been explored in catalysis and material science, illustrating their versatility. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study presents a significant advancement in catalysis, offering a sustainable and effective method for chemical transformations (Ghorbanloo & Alamooti, 2017).

Anti-inflammatory Drug Development

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core has been investigated, leading to the synthesis of compounds with potential anti-inflammatory activity. By modifying the structures of basic heterocycles, researchers aim to develop new NSAIDs with improved efficacy and reduced side effects. This research contributes significantly to the field of medicinal chemistry and pharmacology (Golota et al., 2015).

properties

IUPAC Name

ethyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-2-26-19(25)13-23-16-9-8-14(21)12-17(16)28-20(23)22-18(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJLRBHHBHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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